molecular formula C11H19N5O2 B3225031 tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate CAS No. 1244058-84-1

tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate

Cat. No.: B3225031
CAS No.: 1244058-84-1
M. Wt: 253.3 g/mol
InChI Key: DVTWUXVDBSHORB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

    Carbamate Formation: The final step involves the reaction of the tetrazole derivative with tert-butyl chloroformate and a base such as triethylamine to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted carbamates or tetrazole derivatives.

Scientific Research Applications

Tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies investigating the biological activity of tetrazole-containing compounds, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with specific receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The compound may influence pathways related to cell signaling, metabolism, or gene expression, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(5-phenyl-1H-tetrazol-1-yl)ethylcarbamate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Tert-butyl 2-(5-methyl-1H-tetrazol-1-yl)ethylcarbamate: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

  • The presence of the cyclopropyl group in tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate imparts unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[2-(5-cyclopropyltetrazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)12-6-7-16-9(8-4-5-8)13-14-15-16/h8H,4-7H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWUXVDBSHORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=NN=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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